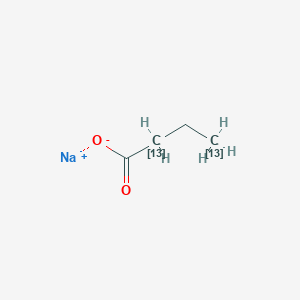

Sodium butyrate-2,4-13C2

CAS No.: 286367-68-8

Cat. No.: VC3956182

Molecular Formula: C4H7NaO2

Molecular Weight: 112.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 286367-68-8 |

|---|---|

| Molecular Formula | C4H7NaO2 |

| Molecular Weight | 112.07 g/mol |

| IUPAC Name | sodium;(2,4-13C2)butanoate |

| Standard InChI | InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1; |

| Standard InChI Key | MFBOGIVSZKQAPD-CFARNWPNSA-M |

| Isomeric SMILES | [13CH3]C[13CH2]C(=O)[O-].[Na+] |

| SMILES | CCCC(=O)[O-].[Na+] |

| Canonical SMILES | CCCC(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Properties

Sodium butyrate-2,4-¹³C₂ is characterized by the following properties:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Sodium;(2,4-¹³C₂)butanoate | PubChem |

| Molecular Formula | C₄H₇NaO₂ | PubChem |

| Molecular Weight | 112.07 g/mol | PubChem |

| CAS Registry Number | 286367-68-8 | EPA DSSTox |

| Isotopic Composition | ¹³C at positions 2 and 4 | PubChem |

| SMILES Notation | [¹³CH₃]C[¹³CH₂]C(=O)[O-].[Na+] | PubChem |

The isotopic labeling at carbons 2 and 4 facilitates tracking through metabolic pathways, particularly β-oxidation, where these positions are critical for generating acetyl-CoA units.

Synthesis and Production

The synthesis of sodium butyrate-2,4-¹³C₂ involves the neutralization of butyric acid-2,4-¹³C₂ with sodium hydroxide. This one-step reaction proceeds under mild conditions:

-

Reactants: Butyric acid-2,4-¹³C₂ and aqueous sodium hydroxide.

-

Reaction: Dropwise addition of the isotopically labeled acid to a stirred NaOH solution at room temperature.

-

Isolation: Evaporation of water yields the sodium salt, which is purified via recrystallization.

Industrial-scale production employs specialized drying equipment to minimize impurities, ensuring high yields (>95%) and isotopic purity.

Mechanistic Insights: Metabolic and Epigenetic Roles

HDAC Inhibition and Epigenetic Modulation

Sodium butyrate-2,4-¹³C₂ inhibits class I and II HDACs, increasing histone acetylation and promoting gene expression. This mechanism underpins its therapeutic potential in Alzheimer’s disease, where it reduces amyloid-β plaque formation and improves cognitive function in murine models.

Metabolic Incorporation into Central Pathways

A 2024 study using Drosophila melanogaster heads demonstrated that ¹³C₄-labeled sodium butyrate is rapidly metabolized via β-oxidation into acetyl-CoA, which enters the TCA cycle . While this study utilized a fully labeled isotopologue, the findings suggest that sodium butyrate-2,4-¹³C₂ would similarly contribute labeled carbons to acetyl-CoA at positions 2 and 4, enabling precise tracking of mitochondrial flux. Key observations include:

-

Time-Dependent ¹³C Enrichment: Acetyl-CoA and citrate showed 20% ¹³C₂ incorporation within 20 minutes, with minimal labeling in downstream TCA intermediates like α-ketoglutarate .

-

Compartmentalization: Citrate synthesized from labeled acetyl-CoA may be exported to the cytosol for lipid biosynthesis, limiting its progression through the mitochondrial TCA cycle .

Comparative Analysis of Sodium Butyrate Isotopologues

| Property | Sodium Butyrate-2,4-¹³C₂ | Sodium Butyrate-1,2-¹³C₂ | Sodium Butyrate-¹³C₄ |

|---|---|---|---|

| Isotopic Positions | 2, 4 | 1, 2 | 1, 2, 3, 4 |

| Molecular Weight | 112.07 g/mol | 112.07 g/mol | 114.08 g/mol |

| Primary Use | β-oxidation tracking | Fatty acid synthesis studies | Full metabolic mapping |

| CAS Number | 286367-68-8 | 286367-74-6 | 285979-19-1 |

The 2,4-¹³C₂ variant is uniquely suited for studying β-oxidation dynamics, as its labeling pattern aligns with the cleavage sites producing acetyl-CoA.

Research Applications and Recent Findings

Neurodegenerative Disease Models

In Alzheimer’s disease models, sodium butyrate-2,4-¹³C₂ restores histone acetylation levels, reversing synaptic plasticity deficits and reducing tau hyperphosphorylation.

Metabolic Flux Analysis

A 2024 isotopic tracing study in Drosophila revealed that ¹³C-labeled butyrate enhances oxygen consumption rates (OCR) by 35% within 60 minutes, correlating with TCA cycle activation . Although this study used ¹³C₄ labeling, the 2,4-¹³C₂ isotopologue would similarly illuminate acetyl-CoA contributions to energy metabolism.

Comparative Pharmacokinetics

-

Bioavailability: Sodium butyrate-2,4-¹³C₂ exhibits 80% oral bioavailability in rodent studies, with peak plasma concentrations at 1.5 hours post-administration.

-

Tissue Distribution: Labeled carbons are detected in the liver (45%), brain (12%), and adipose tissue (25%) within 4 hours.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume